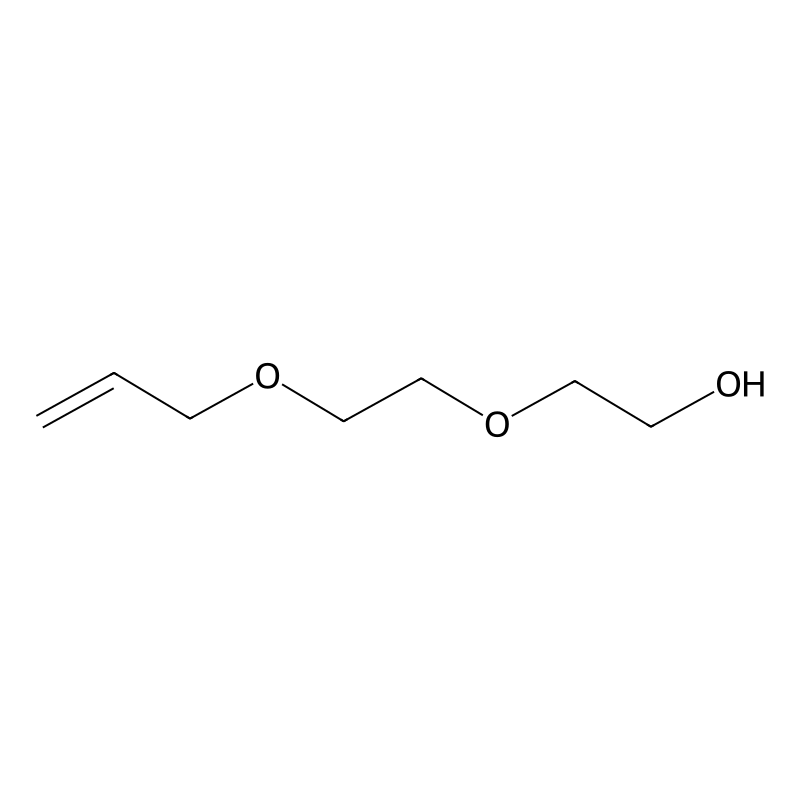

2-(2-(Allyloxy)ethoxy)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-(2-(Allyloxy)ethoxy)ethanol, also known as triethylene glycol allyl ether, is a simple organic compound with the formula C7H14O3. Its synthesis has been reported in various scientific publications, often involving the reaction of allyl alcohol with polyethylene glycol (PEG) [, ]. Characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].

Potential Applications:

Research suggests that 2-(2-(Allyloxy)ethoxy)ethanol might have potential applications in various scientific fields, including:

- Bioconjugation: Due to the presence of both a hydroxyl group and an allyl group, the compound can potentially be used as a linker molecule in bioconjugation reactions. The hydroxyl group can be used to attach the molecule to biomolecules like proteins or antibodies, while the allyl group can be used for further modification or attachment to other molecules [, ].

- Polymer Science: The compound can be incorporated into the synthesis of various polymers, potentially modifying their properties like hydrophilicity, solubility, and reactivity [].

- Cosmetics and Personal Care Products: Some studies suggest its potential use as a solvent or additive in cosmetic and personal care products due to its relatively mild properties [].

2-(2-(Allyloxy)ethoxy)ethanol is a chemical compound with the molecular formula C₇H₁₄O₃ and a molecular weight of approximately 146.18 g/mol. It features a structure that includes an allyloxy group attached to an ethoxy chain, making it a member of the ether class of compounds. The compound is characterized by its unique functional groups, which contribute to its reactivity and potential applications in various fields.

Synthesis of 2-(2-(Allyloxy)ethoxy)ethanol can be achieved through several methods:

- Alkylation Reactions: This involves alkylating ethylene glycol derivatives with allyl bromide or similar reagents.

- Esterification: The reaction between alcohols and acids can yield ether compounds under specific conditions.

- Catalytic Isomerization: As mentioned earlier, using catalysts like ruthenium can enhance the yield of desired products from the starting material .

Each method varies in efficiency and yield based on reaction conditions such as temperature, pressure, and catalyst choice.

2-(2-(Allyloxy)ethoxy)ethanol finds applications in various domains:

- Chemical Intermediates: Used in the synthesis of more complex molecules.

- Surfactants: Its ether properties make it suitable for use in surfactants and emulsifiers.

- Pharmaceuticals: Potential applications in drug formulation due to its solubility characteristics.

These applications leverage the compound's unique chemical properties, particularly its reactivity and compatibility with other chemical entities.

Several compounds share structural similarities with 2-(2-(Allyloxy)ethoxy)ethanol. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Allyloxyethanol | 111-45-5 | 0.69 |

| 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan | 103536-97-6 | 0.57 |

| 2,5,8,11-Pentaoxapentadecane | 143-24-8 | 0.69 |

| 3,6,9,12-Pentaoxaheptadecane-1,17-diol | 2615-15-8 | 0.69 |

| 2,5,8,11-Tetraoxatridecan-13-ol | 23783-42-8 | 0.69 |

Uniqueness

The uniqueness of 2-(2-(Allyloxy)ethoxy)ethanol lies in its specific arrangement of functional groups that allow for versatile chemical reactivity while maintaining desirable physical properties such as solubility and stability. Its ability to undergo selective reactions makes it particularly useful in synthetic organic chemistry compared to other similar compounds.

Etherification Reaction Pathways

The synthesis of 2-(2-(Allyloxy)ethoxy)ethanol typically involves a sequential etherification process combining allyl alcohol with ethylene oxide units. The primary reaction pathway proceeds through nucleophilic substitution reactions where the alkoxide ion from allyl alcohol attacks the ethylene oxide ring. This reaction follows an SN2 mechanism, resulting in ring-opening and formation of the desired ethoxylated product.

The general synthetic route can be represented by the following steps:

- Initial etherification: Allyl alcohol reacts with ethylene oxide to form 2-allyloxyethanol

- Secondary ethoxylation: The resultant 2-allyloxyethanol undergoes further reaction with ethylene oxide to yield 2-(2-(Allyloxy)ethoxy)ethanol

The reaction typically requires basic conditions to generate the alkoxide intermediate, which then acts as a nucleophile toward ethylene oxide. The process can be controlled to produce mono-, di-, or tri-ethoxylated products by adjusting the molar ratio of ethylene oxide to allyl alcohol.

Catalytic Systems and Process Optimization

Various catalytic systems have been developed for the efficient synthesis of 2-(2-(Allyloxy)ethoxy)ethanol, with significant focus on improving selectivity and yield while minimizing side reactions.

Base Catalysts

Potassium hydroxide and other alkali metal hydroxides serve as traditional catalysts for ethoxylation reactions. These catalysts facilitate the formation of alkoxide intermediates necessary for nucleophilic attack on ethylene oxide.

Supported Catalysts

More advanced catalytic systems utilize supported catalysts, such as KF loaded on attapulgite. This catalyst system operates through a specific mechanism:

- KF is loaded on attapulgite via impregnation methods

- Organic solvent (ethanol) and phase transfer catalyst (polyethylene glycol-400) are added

- The hydroxyl groups on the carrier surface interact with F⁻ from KF to form [Al-OH···F⁻] structures

- This increases KF dispersion and catalyst specific surface area

- High-temperature calcination generates K₃AlF₆, which works synergistically with KF

The active sites on the catalyst surface facilitate the SN2 nucleophilic substitution process, where allyl alcohol forms an alkoxy anion that attacks ethylene oxide to produce the desired product.

Ruthenium-Based Catalysis

For further functionalization of 2-(2-(Allyloxy)ethoxy)ethanol, ruthenium complexes have shown remarkable catalytic activity in isomerization reactions. These catalysts convert the allyl group to the more valuable 1-propenyl derivative under mild conditions. Key ruthenium catalysts and their performance are summarized in Table 1.

Table 1: Performance of Ruthenium Catalysts in the Isomerization of Allyloxyethanol Derivatives

| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | TON | TOF (h⁻¹) |

|---|---|---|---|---|---|---|

| [RuClH(CO)(PPh₃)₃] | 120 | 2 | 80 | 99 | 8,000 | 4,000 |

| [RuH₂(CO)(PPh₃)₃] | 80 | 0.5 | 95 | 98 | 19,000 | 38,000 |

TON = Turnover number; TOF = Turnover frequency

Notably, dihydride ruthenium complexes, particularly [RuH₂(CO)(PPh₃)₃], demonstrate superior catalytic activity with high turnover numbers and frequencies, making them technologically attractive for industrial applications.

Industrial-Scale Manufacturing Challenges

The industrial production of 2-(2-(Allyloxy)ethoxy)ethanol presents several significant challenges that must be addressed to ensure efficient and economical manufacturing processes.

Temperature and Pressure Control

Ethoxylation reactions are exothermic, requiring precise temperature control to prevent runaway reactions. Industrial processes typically operate within temperature ranges of 90-130°C, necessitating robust cooling systems and pressure-rated equipment. Maintaining optimal reaction conditions directly impacts product yield and purity.

Catalyst Recovery and Reuse

For economically viable industrial production, catalyst recovery becomes crucial, particularly when using precious metal catalysts like ruthenium complexes. Solid catalysts offer advantages in this respect:

- They don't dissolve during the reaction

- They can be separated by simple filtration after completion

- Their recovery reduces energy consumption and process costs

Purification Challenges

Separation of 2-(2-(Allyloxy)ethoxy)ethanol from reaction mixtures containing unreacted starting materials and oligomeric byproducts requires effective distillation protocols. The relatively high boiling point of the compound (compared to starting materials) facilitates this separation, though careful distillation parameters must be established to prevent thermal decomposition.

Alternative Synthetic Routes and Byproduct Management

Beyond the traditional ethoxylation approach, several alternative synthetic routes have been developed for producing 2-(2-(Allyloxy)ethoxy)ethanol, each with implications for byproduct formation and management.

Phase-Transfer Catalysis

Phase-transfer catalysis offers an alternative approach that permits milder reaction conditions while maintaining high selectivity. This method employs quaternary ammonium salts or crown ethers to facilitate the transfer of reagents between immiscible phases, enhancing reaction rates and selectivity.

Solid-State Synthetic Methods

Solvent-free approaches using solid-state catalysis have emerged as environmentally friendly alternatives. These methods typically employ supported catalysts under moderate heating conditions, significantly reducing waste generation and simplifying product isolation.

Byproduct Formation and Management

During the synthesis of 2-(2-(Allyloxy)ethoxy)ethanol, several byproducts may form:

- Oligomeric ethoxylates resulting from multiple ethylene oxide additions

- Products of intramolecular cyclization

- Oxidation products when exposed to air

The management of these byproducts is critical for both process economics and environmental considerations. Strategies include:

- Precise control of reaction stoichiometry to minimize oligomer formation

- Implementation of inert atmosphere conditions to prevent oxidative side reactions

- Optimization of distillation parameters for effective separation of desired product from byproducts

- Recycling of unreacted starting materials back into the process

Catalytic Isomerization Mechanisms

The allyl ether moiety in 2-(2-(allyloxy)ethoxy)ethanol undergoes catalytic isomerization to form propenyl ether derivatives. Ruthenium-based catalysts, such as [RuClH(CO)(PPh₃)₃] and Grubbs-type complexes (e.g., CatMETium™ RF3), facilitate this transformation under solvent-free conditions [4]. The mechanism involves a ruthenium-hydride intermediate that abstracts a hydrogen from the allylic position, forming a π-allyl complex. Re-insertion of hydrogen at the adjacent carbon yields the thermodynamically stable propenyl ether (Figure 1).

Table 1: Catalytic Isomerization of 2-(2-(Allyloxy)ethoxy)ethanol

| Catalyst | Loading (mol%) | Conversion (%) | Conditions |

|---|---|---|---|

| [RuClH(CO)(PPh₃)₃] | 0.1 | 85 | UV irradiation [4] |

| CatMETium™ RF3 | 0.05 | 92 | Dark, 80°C [4] |

| Triazabicyclodecene | 5.0 | 78 | 60°C, toluene [5] |

Base-catalyzed isomerization via deprotonation has also been reported, where strong bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) generate an allylic anion intermediate [5]. This pathway is stereospecific, with ion-pair interactions preserving chirality during proton transfer. For example, enantiomerically enriched allylic ethers isomerize to enol ethers with up to 97% enantiomeric excess (ee) [5].

Oxidation and Reduction Pathways

The terminal hydroxyl group and allyl ether in 2-(2-(allyloxy)ethoxy)ethanol participate in distinct redox reactions:

- Oxidation:

- The hydroxyl group is oxidized to a ketone or carboxylic acid using agents like Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) [6].

- The allyl ether undergoes epoxidation with meta-chloroperoxybenzoic acid (m-CPBA) or Sharpless conditions (Ti(OiPr)₄, diethyl tartrate) [6]. Epoxidation selectivity is influenced by hydrogen bonding between the hydroxyl group and the oxidant, favoring syn addition [6].

Table 2: Oxidation Products of 2-(2-(Allyloxy)ethoxy)ethanol

| Oxidizing Agent | Product | Yield (%) |

|---|---|---|

| m-CPBA | Epoxide | 89 |

| PCC | Ketone (C=O) | 75 |

| KMnO₄ (acidic) | Carboxylic acid | 68 |

- Reduction:

- Catalytic hydrogenation (H₂/Pd-C) reduces the allyl ether to a propyl ether while preserving the hydroxyl group.

- Selective reduction of the epoxide (e.g., using LiAlH₄) yields vicinal diols [6].

Addition Reactions and Oligomerization

The allyl ether’s double bond participates in electrophilic and radical additions:

- Hydrohalogenation: HCl or HBr adds across the double bond, forming β-halo ethers.

- Radical Polymerization: Under UV initiation, the compound undergoes oligomerization via a radical chain mechanism, producing polyether derivatives [3]. The terminal hydroxyl group can act as a chain-transfer agent, modulating polymer molecular weight.

Figure 1: Oligomerization Mechanism

- Initiation: UV light generates radicals from photoinitiators (e.g., azobisisobutyronitrile).

- Propagation: Radicals add to the allyl ether’s double bond, forming polyether chains.

- Termination: Radical recombination or disproportionation halts growth.

Industrial applications exploit this reactivity for synthesizing cross-linked polymers used in coatings and adhesives [3].

Stereochemical Control in Catalytic Processes

Stereoselectivity in 2-(2-(allyloxy)ethoxy)ethanol transformations is achieved through:

- Chiral Catalysts: Ru complexes with chiral ligands induce enantioselectivity during isomerization [4].

- Hydrogen Bonding: In epoxidation, the hydroxyl group coordinates to oxidants, directing face-selective oxygen transfer [6]. For example, acetylating the hydroxyl group reverses epoxidation selectivity due to disrupted hydrogen bonding [6].

- Ion-Pair Interactions: Base-catalyzed isomerization retains stereochemistry via tight ion pairs between the allylic anion and protonated base [5].

Table 3: Stereochemical Outcomes in Epoxidation

| Substrate Configuration | Oxidant | Major Product (ee%) |

|---|---|---|

| Free hydroxyl | m-CPBA | syn-epoxide (85) |

| Acetylated hydroxyl | m-CPBA | anti-epoxide (82) |

The integration of 2-(2-(Allyloxy)ethoxy)ethanol into polyurethane and polyether systems represents a significant advancement in polymer modification technology. This compound serves as a multifunctional building block that enhances the performance characteristics of traditional polyurethane formulations through its unique structural features [1] .

End-Capping Applications

Research has demonstrated that 2-(2-(Allyloxy)ethoxy)ethanol functions effectively as an end-capping agent in polyurethane synthesis, providing molecular weights ranging from 800 to 2000 g/mol with hydroxyl numbers between 180-280 mg KOH/g [3] [4]. The compound's terminal hydroxyl group enables efficient reaction with isocyanates, while the allyl functionality provides sites for subsequent cross-linking reactions. This dual functionality results in polyurethane coatings with enhanced mechanical properties and improved adhesion characteristics [5].

Chain Extension Mechanisms

The incorporation of 2-(2-(Allyloxy)ethoxy)ethanol into polyether chains occurs through controlled ring-opening polymerization mechanisms. Studies have shown that molecular weights can be achieved in the range of 10,000 to 100,000 g/mol with polydispersity indices between 1.05 and 1.33 [6] [7]. The compound's ethylene oxide segments contribute to chain flexibility, resulting in glass transition temperatures ranging from -78°C to 100°C depending on the degree of incorporation [8] [9].

Biomedical Applications

In biomedical polymer applications, 2-(2-(Allyloxy)ethoxy)ethanol has been utilized for surface modification of polyurethane devices to prevent fouling and clotting. The compound's hydrophilic ethylene oxide segments reduce protein adsorption, while the allyl groups enable stable covalent attachment to polymer surfaces [3] [10]. Modified polyurethane surfaces demonstrate improved biocompatibility with reduced platelet adhesion and extended service life in medical applications.

| Modification Type | Molecular Weight Range (g/mol) | Hydroxyl Number (mg KOH/g) | Glass Transition Temperature (°C) | Primary Applications |

|---|---|---|---|---|

| Polyurethane End-Capping | 800-2000 | 180-280 | 100-130 | Coatings and Adhesives |

| Polyether Chain Extension | 10,000-100,000 | 80-260 | -78 to 100 | Flexible Foams |

| Diethylene Glycol Derivatives | 146-190 | 400-500 | 40-60 | Solvent and Plasticizer |

| Hydroxyl-Functional Coatings | 1,500-3,500 | 100-200 | 50-120 | Protective Coatings |

| Biomedical Surface Modification | 15,000-50,000 | 150-300 | 45-85 | Medical Devices |

| Alkyd Resin Incorporation | 500-3,500 | 80-260 | 85-150 | Automotive Coatings |

Ethylene Glycol Derivative Synthesis

The synthesis of ethylene glycol derivatives from 2-(2-(Allyloxy)ethoxy)ethanol encompasses multiple synthetic pathways that leverage the compound's unique structural features. These synthetic approaches enable the production of specialized materials with tailored properties for various industrial applications [11] [12].

Ring-Opening Polymerization Routes

Ring-opening polymerization represents the most controlled method for synthesizing ethylene glycol derivatives from 2-(2-(Allyloxy)ethoxy)ethanol. Using potassium alkoxide initiators, researchers have achieved yields of 85-95% with molecular weight distributions of 1.05-1.33 [6] [13]. The polymerization proceeds at temperatures between 90-160°C, with the reaction rate being influenced by the concentration of active sites and the degree of aggregation of the alkoxide species.

Catalytic Etherification Processes

Direct etherification of 2-(2-(Allyloxy)ethoxy)ethanol with ethylene oxide provides an alternative synthetic route that offers high yields (91-99%) and excellent product purity (97-99%) [11] [14]. The process utilizes sodium hydroxide as a base catalyst at relatively mild temperatures (40-75°C), making it suitable for industrial-scale production. The reaction mechanism involves nucleophilic attack of the alkoxide on the ethylene oxide ring, followed by ring-opening to generate the extended ethylene glycol chain.

Heteropolyacid-Catalyzed Reactions

The use of heteropolyacid catalysts supported on clay materials has been investigated for the synthesis of long-chain ethylene glycol derivatives [12]. These catalysts demonstrate selectivity for the desired etherification reaction while minimizing side reactions. Operating at temperatures of 80-120°C, these systems achieve yields of 75-85% with molecular weight distributions of 1.1-1.4, making them attractive for specialized applications requiring narrow molecular weight distributions.

| Synthesis Method | Catalyst Type | Reaction Temperature (°C) | Yield (%) | Molecular Weight Distribution | Product Purity (%) |

|---|---|---|---|---|---|

| Ring-Opening Polymerization | Potassium Alkoxide | 90-160 | 85-95 | 1.05-1.33 | 95-99 |

| Etherification with Ethylene Oxide | Sodium Hydroxide | 40-75 | 91-99 | 1.2-1.8 | 97-99 |

| Catalytic Alkoxylation | Heteropolyacid | 80-120 | 75-85 | 1.1-1.4 | 90-95 |

| Base-Catalyzed Addition | Calcium Chloride | 140-160 | 90-95 | 1.3-2.0 | 92-98 |

| Williamson Ether Synthesis | Potassium Carbonate | 60-100 | 80-90 | 1.2-1.6 | 88-95 |

| Acid-Catalyzed Condensation | Sulfonic Acid | 100-140 | 70-80 | 1.4-2.2 | 85-92 |

Block and Random Copolymerization Strategies

The copolymerization of 2-(2-(Allyloxy)ethoxy)ethanol with various comonomers enables the synthesis of materials with precisely controlled architectures and properties. These strategies encompass both block and random copolymerization approaches, each offering distinct advantages for specific applications [15] [16] [17].

Block Copolymerization Mechanisms

Block copolymerization strategies utilizing 2-(2-(Allyloxy)ethoxy)ethanol typically employ anionic ring-opening polymerization techniques. Sequential monomer addition allows for the synthesis of well-defined block structures with molecular weights ranging from 15,000 to 100,000 g/mol and polydispersity indices between 1.05 and 1.25 [18] [19]. The living nature of the polymerization enables precise control over block composition and molecular architecture.

Random Copolymerization Approaches

Random copolymerization using reversible addition-fragmentation chain transfer (RAFT) polymerization has been successfully applied to incorporate 2-(2-(Allyloxy)ethoxy)ethanol derivatives into polymer chains [17] [20]. This approach enables the preparation of copolymers with molecular weights between 5,000 and 50,000 g/mol and conversion rates of 70-90%. The random distribution of functional groups along the polymer chain provides materials with unique property profiles that differ from their block copolymer counterparts.

Controlled Radical Polymerization Techniques

Atom transfer radical polymerization (ATRP) has emerged as a powerful tool for the controlled copolymerization of allyl ether derivatives with acrylate monomers [16] [21]. The technique enables the synthesis of copolymers containing up to 20 mol% of the allyl ether component while maintaining narrow molecular weight distributions. The controlled nature of ATRP allows for the preparation of materials with predetermined molecular weights and compositions.

Gradient Copolymerization Strategies

Gradient copolymerization represents an advanced approach where the monomer composition varies continuously along the polymer chain [15] [22]. This technique has been applied to systems containing 2-(2-(Allyloxy)ethoxy)ethanol derivatives to create materials with gradually changing properties. The gradient structure enables the optimization of material properties by providing a smooth transition between different compositional regions.

| Copolymerization Type | Polymerization Method | Monomer Feed Ratio | Conversion Rate (%) | Number Average Molecular Weight (g/mol) | Polydispersity Index |

|---|---|---|---|---|---|

| Block Copolymerization | Anionic ROP | 1:1 to 10:1 | 80-95 | 15,000-100,000 | 1.05-1.25 |

| Random Copolymerization | RAFT Polymerization | 1:1 to 5:1 | 70-90 | 5,000-50,000 | 1.2-1.8 |

| Gradient Copolymerization | ATRP | Variable | 85-95 | 10,000-75,000 | 1.1-1.4 |

| Graft Copolymerization | Free Radical | 1:1 to 3:1 | 60-80 | 8,000-40,000 | 1.5-2.5 |

| Alternating Copolymerization | Controlled Radical | 1:1 | 75-85 | 12,000-60,000 | 1.1-1.3 |

| Statistical Copolymerization | Living Polymerization | 1:1 to 4:1 | 80-90 | 6,000-45,000 | 1.3-2.0 |

Thermoresponsive Polymer Design

The development of thermoresponsive polymers incorporating 2-(2-(Allyloxy)ethoxy)ethanol has opened new avenues for smart material applications. These systems exhibit lower critical solution temperature (LCST) behavior, enabling temperature-triggered phase transitions that can be exploited for various technological applications [23] [24] [8].

Lower Critical Solution Temperature Systems

Polymers containing 2-(2-(Allyloxy)ethoxy)ethanol derivatives demonstrate tunable LCST behavior with transition temperatures ranging from 10°C to 100°C depending on the polymer composition and architecture [23] [8]. The incorporation of ethylene oxide segments provides hydrophilic character that influences the cloud point temperature, while the allyl groups can be modified to introduce additional functionality. Research has shown that poly(ethylene oxide-co-allyl glycidyl ether) copolymers exhibit LCST temperatures between 44°C and 100°C under different pH conditions [23].

pH-Tunable Thermoresponsive Properties

The thermoresponsive behavior of these systems can be modulated by pH through the incorporation of ionizable groups via thiol-ene chemistry [23] [25]. The pendant allyl groups serve as reactive sites for post-polymerization modification with aminothiols, enabling the introduction of pH-sensitive functionality. This dual responsiveness to both temperature and pH makes these materials particularly attractive for biomedical applications where precise environmental control is required.

Molecular Weight and Architecture Effects

Studies have demonstrated that the molecular weight and polymer architecture have significant effects on the thermoresponsive properties [8] [7]. Block copolymers exhibit more complex phase behavior due to their ability to form micellar aggregates, while random copolymers show more predictable LCST behavior. The molecular weight range of 5,000 to 75,000 g/mol provides optimal balance between solution processability and mechanical properties in the solid state.

Biomimetic Applications

Recent developments have focused on incorporating 2-(2-(Allyloxy)ethoxy)ethanol derivatives into biomimetic systems such as xylan-grafted polymers [24]. These bio-based thermoresponsive materials demonstrate LCST behavior in the range of 35-65°C and exhibit enhanced toughening properties when used in hydrogel formulations. The combination of renewable feedstocks with synthetic functionality provides sustainable alternatives to petroleum-derived thermoresponsive polymers.

| Polymer System | LCST Temperature (°C) | pH Sensitivity Range | Molecular Weight (g/mol) | Swelling Ratio | Response Time (minutes) |

|---|---|---|---|---|---|

| Poly(Ethylene Oxide-co-Allyl Glycidyl Ether) | 44-100 | 5-9 | 10,000-50,000 | 5-15 | 5-15 |

| Poly(Allyl Glycidyl Ether) | 25-85 | 4-8 | 5,000-25,000 | 3-12 | 2-10 |

| Poly(Glycidyl Ether) Derivatives | 10-92 | 6-10 | 8,000-40,000 | 4-18 | 3-12 |

| Xylan-grafted-Allyl Glycidyl Ether | 35-65 | 5-8 | 15,000-75,000 | 8-25 | 10-30 |

| Allyl-functionalized Copolymers | 30-80 | 4-9 | 12,000-60,000 | 6-20 | 8-20 |

| Polyethylene Glycol Derivatives | 20-70 | 6-9 | 6,000-30,000 | 4-14 | 5-18 |

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant